Stigmasta-4,22-dien-3-one

Description

Contextualization within Phytosterol Research

Phytosterols (B1254722) are a group of steroid compounds similar to cholesterol that are synthesized by plants. wikipedia.org They are essential components of plant cell membranes, playing a crucial role in regulating membrane fluidity and permeability. wikipedia.orgnih.gov The study of phytosterols is significant as they are integral to plant life, serving as precursors to plant hormones like brassinosteroids and participating in signal transduction. nih.gov More than 250 different phytosterols and related compounds have been identified, with β-sitosterol, campesterol, and stigmasterol (B192456) being among the most common. wikipedia.orgnih.gov

Stigmasta-4,22-dien-3-one fits within this broad class of molecules as a phytostenone, a derivative of stigmasterol. nih.govcabidigitallibrary.org Research in this area often involves the isolation and identification of these compounds from various plant sources to understand their distribution and potential functions. vulcanchem.comnih.gov The interest in phytosterols also extends to their effects in other organisms, as they are part of the human diet through the consumption of vegetable oils, cereals, nuts, and fruits. iosrjournals.orgmdpi.com

Structural Characteristics and Chemical Classification

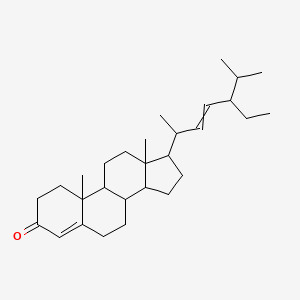

This compound is a steroid characterized by a tetracyclic core structure known as a cyclopenta[a]phenanthrene. vulcanchem.com Its chemical formula is C₂₉H₄₆O. nist.gov Key structural features include a ketone group at the third carbon position (C-3) and two carbon-carbon double bonds located at the fourth (C-4) and twenty-second (C-22) positions of the stigmastane (B1239390) skeleton. vulcanchem.com

Chemically, it is classified as a stigmastane derivative, which are sterol lipids based on the stigmastane skeleton. foodb.ca This skeleton is a cholestane (B1235564) structure with an ethyl group at the C-24 position. foodb.ca The presence of the ketone group makes it an oxosteroid, and the double bond at C-4 conjugated with the C-3 ketone places it in the category of a 3-oxo-delta-4-steroid. foodb.ca

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₄₆O |

| Molecular Weight | 410.67 g/mol |

| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| InChI Key | MKGZDUKUQPPHFM-LPJPOILFSA-N |

| CAS Number | 55722-32-2 |

| Classification | Steroids and steroid derivatives, Stigmastanes and derivatives, Triterpenoids, 3-oxo-delta-4-steroids |

Data sourced from multiple references. vulcanchem.comfoodb.capharmaffiliates.com

Historical Perspective and Significance in Natural Product Chemistry

The study of phytosterols dates back to the early 1950s when their cholesterol-lowering properties were first observed. iosrjournals.orgresearchgate.net This discovery paved the way for extensive research into the isolation, characterization, and potential applications of these plant-derived compounds. nih.govresearchgate.net The development of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has been crucial in identifying and elucidating the structures of numerous phytosterols, including this compound. maas.edu.mm

In the realm of natural product chemistry, this compound is significant due to its presence in a variety of natural sources. It has been isolated from plants like Rhinacanthus nasutus, Pellia epiphylla, Nelumbo nucifera (lotus), and Globba sherwoodiana. vulcanchem.comnih.govmaas.edu.mmchemfaces.com Its isolation from these diverse species highlights the compound's distribution in the plant kingdom and provides a basis for investigating its ecological role and potential biological activities. Research has explored its antioxidant and cytotoxic properties, for instance. chemfaces.commedchemexpress.comtargetmol.com The synthesis of this compound can be achieved through the oxidation of stigmasterol, a common phytosterol, which is also a significant area of study in synthetic organic chemistry.

Table 2: Selected Natural Sources of this compound

| Organism | Family/Type |

| Rhinacanthus nasutus | Acanthaceae |

| Pellia epiphylla | Liverwort |

| Nelumbo nucifera | Nelumbonaceae |

| Globba sherwoodiana | Zingiberaceae |

| Sargassum wightii | Seaweed |

| Friesodielsia velutina | Annonaceae |

| Conium maculatum | Apiaceae |

Data compiled from various studies. vulcanchem.comnih.govmaas.edu.mmchemfaces.comresearchgate.net

Properties

Molecular Formula |

C29H46O |

|---|---|

Molecular Weight |

410.7 g/mol |

IUPAC Name |

17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3 |

InChI Key |

MKGZDUKUQPPHFM-UHFFFAOYSA-N |

SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Biodiversity Sourcing

Distribution Across Plant Genera and Families

Stigmasta-4,22-dien-3-one has been isolated from numerous plant species, spanning both monocotyledonous and dicotyledonous classes. Its distribution indicates a widespread, though not universal, occurrence in plant biochemistry.

While the primary sources for this compound are dicotyledonous plants, its presence has been noted in various plant families. Detailed studies on its occurrence in specific monocots such as buffelgrass (Cenchrus setigerus) or wheat (Triticum aestivum) are not extensively detailed in currently available scientific literature.

The compound is well-documented in a variety of dicotyledonous plants. It has been successfully isolated from the stem bark of Erythrina variegata L. (Indian coral tree), a member of the Fabaceae family. medchemexpress.comnmppdb.com.ng Further research confirms its presence in other species within the Erythrina genus. It has also been extracted from the leaves of the sacred lotus, Nelumbo nucifera Gaertn.. chemfaces.com

Additional documented sources include:

The flower of Magnolia biondii.

The trunk bark of Hernandia nymphaeifolia. chemfaces.com

The Lauraceae family members Litsea sericea and Neolitsea sericea. nih.gov

The legume Cassia singueana. nmppdb.com.ng

Soy bean (Glycine max), a globally significant crop. foodb.ca

Excoecaria agallocha, a mangrove species. medchemexpress.com

The following table summarizes the documented plant sources of this compound.

Table 1: Documented Dicotyledonous Plant Sources for this compound

| Family | Species Name | Common Name | Part of Plant |

|---|---|---|---|

| Fabaceae | Erythrina variegata L. | Indian Coral Tree | Stem Bark |

| Nelumbonaceae | Nelumbo nucifera Gaertn. | Sacred Lotus | Leaves |

| Magnoliaceae | Magnolia biondii | Biondi Magnolia | Flower |

| Hernandiaceae | Hernandia nymphaeifolia | Lantern Tree | Trunk Bark |

| Lauraceae | Litsea sericea | - | Not Specified |

| Lauraceae | Neolitsea sericea | - | Not Specified |

| Fabaceae | Cassia singueana | Winter Senna | Not Specified |

| Fabaceae | Glycine max | Soy Bean | Not Specified |

No specific findings were available for its presence in Aquilaria agallocha or Polygonum pulchrum Bl. within the reviewed literature.

Beyond the plant kingdom, this compound has been identified in marine organisms. Specifically, it has been isolated from sponges, indicating its role in the biochemistry of certain marine invertebrates. medchemexpress.comimmunomart.com There is currently no readily available scientific literature documenting its presence in fungi.

Quantitative and Qualitative Presence in Plant Extracts

The presence of this compound in plant extracts is primarily documented through qualitative analysis. Scientific studies consistently report its "isolation" or "extraction" from various plant tissues, confirming its existence within these sources. medchemexpress.comchemfaces.com However, detailed quantitative data, such as the specific yield, concentration (e.g., mg/kg), or percentage of the compound within the total steroid profile of the extracts, is not widely reported in the available literature. Most studies focus on structural elucidation and identification rather than quantification. In some cases, it is found as part of a mixture of steroids that can be challenging to separate.

Biosynthetic Relationships and Co-occurrence with Other Steroids

This compound frequently co-occurs with other well-known phytosteroids, which points to a shared biosynthetic pathway. Its chemical structure strongly suggests it is a direct oxidation product of Stigmasterol (B192456) (Stigmasta-5,22-dien-3β-ol). This conversion would involve the oxidation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the C5-C6 double bond to a more stable C4-C5 position.

This relationship is supported by its frequent co-isolation with related steroids. For instance, studies on Erythrina variegata have revealed its presence alongside Stigmasterol and Stigmast-4-en-3-one. medchemexpress.comnmppdb.com.ng Similarly, extracts from Nelumbo nucifera and Hernandia nymphaeifolia have shown it co-occurs with β-sitostenone and beta-sitosterone, which are derivatives of the common phytosterol Beta-Sitosterol. chemfaces.com

The co-occurrence of these compounds is a strong indicator of the activity of dehydrogenase and isomerase enzymes in these plant tissues, which modify precursor sterols like Stigmasterol and Beta-Sitosterol.

Table 2: Steroids Co-occurring with this compound

| Co-occurring Steroid | Plant Source(s) |

|---|---|

| Stigmasterol | Erythrina variegata |

| Beta-Sitosterol derivatives (β-sitostenone, beta-sitosterone) | Nelumbo nucifera, Hernandia nymphaeifolia |

| Stigmast-4-en-3-one | Erythrina variegata |

Advanced Methodologies for Isolation and Structural Elucidation

Extraction Techniques from Biological Matrices

The initial step in isolating Stigmasta-4,22-dien-3-one from plant tissues involves its extraction from the cellular matrix. As a relatively nonpolar steroidal ketone, its solubility characteristics guide the selection of appropriate solvents and extraction strategies. britannica.com

Solvent-Based Extraction Optimization (e.g., Methanol (B129727), Ethanol (B145695), Hexane)

The principle of "like dissolves like" is fundamental to the extraction of this compound. Steroids are effectively isolated from natural sources using organic solvents. britannica.com The process often begins with the use of a nonpolar solvent, such as n-hexane or petroleum ether, to first defat the dried and powdered plant material. This initial step removes highly nonpolar lipids, waxes, and chlorophyll, which can interfere with subsequent purification stages.

Following defatting, extraction proceeds with solvents of increasing polarity. A common approach involves sequential extraction with solvents like hexane (B92381), chloroform, ethyl acetate (B1210297), and finally a more polar solvent like methanol or ethanol. cabidigitallibrary.orgresearchgate.net this compound, being a moderately nonpolar steroidal ketone, typically shows good solubility in solvents like hexane, dichloromethane, and ethyl acetate. For instance, studies on related steroids have successfully utilized n-hexane extracts for isolation. cabidigitallibrary.org The choice of solvent can be optimized based on the specific plant matrix and the desired purity of the initial crude extract. Maceration, Soxhlet extraction, and sonication are common techniques employed to enhance the efficiency of the extraction process.

Table 1: Solvents Commonly Used for Steroid Extraction

| Solvent | Polarity Index | Typical Use Case |

|---|---|---|

| n-Hexane | 0.1 | Defatting; extraction of nonpolar steroids |

| Dichloromethane | 3.1 | Extraction of moderately polar steroids |

| Ethyl Acetate | 4.4 | Extraction of moderately polar steroids |

| Methanol | 5.1 | Extraction of more polar steroids and glycosides |

| Ethanol | 4.3 | General extraction, often in aqueous mixtures |

Fractionation Strategies for Enrichment of Steroidal Compounds

The crude extract obtained from solvent extraction is a complex mixture of numerous phytochemicals. To enrich the fraction containing this compound and other steroidal compounds, liquid-liquid partitioning is a widely used strategy. researchgate.netnih.gov The crude extract is dissolved in a suitable solvent system, typically a mixture of immiscible polar and nonpolar solvents (e.g., methanol/water and hexane or ethyl acetate).

This partitioning process separates compounds based on their differential solubility in the two phases. Nonpolar compounds, including many steroids like this compound, will preferentially move into the nonpolar organic phase (e.g., hexane or ethyl acetate), while highly polar compounds like sugars and saponins (B1172615) remain in the aqueous-alcoholic phase. researchgate.net This step significantly reduces the complexity of the mixture, concentrating the desired steroidal compounds and simplifying the subsequent chromatographic purification.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the purification of individual steroids from the enriched fractions. britannica.com The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography Approaches (e.g., Vacuum Liquid Chromatography, Radial Chromatography)

Column chromatography (CC) is the primary method for the preparative separation of this compound from fractionated extracts. nih.gov Silica (B1680970) gel is the most commonly used stationary phase for steroid separation due to its ability to separate compounds based on polarity. nih.gov

The enriched steroid fraction is loaded onto a column packed with silica gel. A mobile phase, typically a mixture of nonpolar and slightly more polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol), is then passed through the column. mdpi.com The separation occurs as compounds travel down the column at different rates depending on their affinity for the stationary phase. Nonpolar compounds elute first, followed by compounds of increasing polarity. By systematically increasing the polarity of the mobile phase (gradient elution), a fine separation of the components can be achieved. Fractions are collected sequentially and analyzed to identify those containing the target compound.

Table 2: Typical Column Chromatography Systems for Steroid Separation

| Stationary Phase | Mobile Phase System (Example) | Elution Order |

|---|---|---|

| Silica Gel (Normal Phase) | Hexane -> Hexane/Ethyl Acetate -> Ethyl Acetate | Nonpolar compounds elute before polar compounds |

| Reversed-Phase C18 Silica | Methanol/Water -> Methanol -> Acetonitrile | Polar compounds elute before nonpolar compounds |

Thin Layer Chromatography (TLC) for Monitoring and Purification

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used extensively alongside column chromatography. nih.gov Its primary role is to monitor the progress of the CC separation by analyzing the collected fractions. A small aliquot of each fraction is spotted onto a TLC plate (typically silica gel on glass or aluminum). The plate is developed in a suitable solvent system, and the separated spots are visualized, often by spraying with a visualizing agent (e.g., vanillin-sulfuric acid) followed by heating, which produces characteristic colors for different classes of compounds.

By comparing the retention factor (Rf) values of the spots in the fractions with that of a reference standard (if available), fractions containing the same compound can be identified and pooled. TLC is also crucial for optimizing the solvent system for column chromatography before the separation is performed on a larger scale.

Spectroscopic and Spectrometric Characterization Protocols

For this compound (C₂₉H₄₆O), the key structural features to be confirmed are the stigmastane (B1239390) skeleton, the α,β-unsaturated ketone in the A-ring (C=O at C-3 and C=C at C-4/C-5), and the double bond in the side chain (at C-22/C-23).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For this compound, the spectrum is expected to show characteristic absorption bands for the α,β-unsaturated ketone and C-H bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ |

| ~1675-1660 | C=O stretching | α,β-unsaturated ketone |

| ~1620-1600 | C=C stretching | Conjugated alkene (C4=C5) |

| ~970-960 | C-H bending (out-of-plane) | Trans C=C (C22=C23) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for determining the detailed carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the number and type of protons. Key signals for this compound would include a singlet for the olefinic proton at C-4, multiplets for the olefinic protons at C-22 and C-23, and singlets for the angular methyl groups (C-18 and C-19), along with various doublets and triplets for the methyl groups in the side chain.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. hw.ac.uk The spectrum for this compound will be characterized by a signal for the carbonyl carbon (C-3) around 200 ppm, signals for the four olefinic carbons (C-4, C-5, C-22, C-23) in the 120-175 ppm range, and a series of signals in the aliphatic region for the remaining carbons of the steroid nucleus and side chain. spectrabase.comoregonstate.edu

Table 4: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Structural Feature |

|---|---|---|

| C-3 | ~199.6 | Carbonyl (C=O) |

| C-4 | ~123.9 | Olefinic (=CH) |

| C-5 | ~171.8 | Olefinic (=C<) |

| C-22 | ~138.2 | Olefinic (-CH=) |

| C-23 | ~129.4 | Olefinic (-CH=) |

(Note: Data is predictive and based on spectral database information for the compound) spectrabase.com

Mass Spectrometry (MS): This technique provides the molecular weight and information about the fragmentation pattern of the molecule, which helps in confirming the structure. In electron ionization (EI-MS), this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z 410.7). nih.govnist.gov The fragmentation pattern is characteristic of the steroid skeleton and side chain. Key fragmentations often involve the loss of the side chain or cleavage of the D-ring, providing valuable structural clues. researchgate.net

Table 5: Key Mass Spectrometry Data for this compound (EI-MS)

| m/z Value | Interpretation |

|---|---|

| 410 | Molecular Ion [M]⁺ |

| 285 | [M - side chain]⁺ (cleavage at C17-C20) |

| 124 | Fragment from retro-Diels-Alder cleavage of Ring A |

(Note: Fragmentation data is based on typical steroid fragmentation and database information) nist.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the carbon and proton framework.

¹H-NMR spectroscopy reveals the chemical environment of each proton. Key signals for this compound include a singlet for the olefinic proton at C-4, typically observed downfield. The vinyl protons at C-22 and C-23 in the side chain appear as multiplets, with their coupling constants providing information about the trans (E) configuration of the double bond. The numerous methyl groups of the steroid nucleus and side chain (C-18, C-19, C-21, C-26, C-27, and C-29) appear as singlets, doublets, and triplets in the upfield region of the spectrum.

¹³C-NMR spectroscopy provides a count of all non-equivalent carbon atoms. The spectrum of this compound is characterized by 29 distinct carbon signals. Diagnostic peaks include the carbonyl carbon (C-3) at approximately 199 ppm, and the four olefinic carbons: C-4 and C-5 of the α,β-unsaturated ketone system in ring A, and C-22 and C-23 in the side chain. The remaining aliphatic carbons of the steroidal skeleton and the side chain resonate at higher field strengths.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assigning the complex ¹H and ¹³C NMR data.

COSY (¹H-¹H Correlation Spectroscopy) establishes proton-proton coupling networks, allowing for the tracing of proton connectivity within the spin systems of the molecule, particularly through the cyclohexane (B81311) rings and the aliphatic side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure by connecting different spin systems and identifying the positions of quaternary carbons and functional groups, such as the placement of the ketone at C-3 and the methyl groups.

A comprehensive analysis of these 1D and 2D NMR datasets allows for the complete and unambiguous assignment of all proton and carbon resonances in this compound.

Table 1: Representative ¹³C and ¹H NMR Spectral Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The following is a generalized representation based on typical values for this class of compounds.)

| Carbon No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity |

| 3 | ~199.5 | - | - |

| 4 | ~124.0 | ~5.72 | s |

| 5 | ~171.5 | - | - |

| 22 | ~138.2 | ~5.15 | m |

| 23 | ~129.3 | ~5.05 | m |

Mass Spectrometry (MS, GC-MS, HR-ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis.

Mass Spectrometry (MS) , typically using electron ionization (EI), yields a molecular ion peak (M⁺) that confirms the molecular weight of the compound to be 410.7 g/mol , corresponding to the molecular formula C₂₉H₄₆O. The fragmentation pattern in the mass spectrum is characteristic of the stigmastane skeleton and provides valuable structural clues. Common fragmentation pathways involve the cleavage of the side chain and characteristic losses from the steroid nucleus.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the separation and identification of this compound from complex mixtures, such as plant extracts. The compound is identified by its specific retention time in the gas chromatogram and the corresponding mass spectrum, which can be compared to spectral libraries for confirmation.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement of the molecular ion, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. This allows for the unambiguous determination of the elemental formula (C₂₉H₄₆O), distinguishing it from other isobaric compounds. Tandem MS (MS/MS) experiments on the precursor ion can be used to study the fragmentation pathways in detail, further confirming the structure.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Interpretation |

| EI-MS | [M]⁺ | 410.4 | Molecular Ion |

| HR-ESI-MS | [M+H]⁺ | 411.3621 | Protonated Molecule |

| HR-ESI-MS | [M+Na]⁺ | 433.3441 | Sodiated Adduct |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

IR and UV-Vis spectroscopy provide essential information about the functional groups present in this compound.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrations of the functional groups. The IR spectrum of this compound shows a strong absorption band for the conjugated carbonyl group (C=O) of the enone system, typically around 1680-1665 cm⁻¹. Another characteristic absorption is observed for the carbon-carbon double bond (C=C) of the enone system at approximately 1620-1600 cm⁻¹. The C-H stretching and bending vibrations of the aliphatic backbone are also observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy is particularly useful for identifying the α,β-unsaturated ketone chromophore in ring A. This conjugated system gives rise to a strong π → π* electronic transition, resulting in a characteristic absorption maximum (λₘₐₓ) in the UV region, typically around 240-245 nm.

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy | Feature | Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | C=O stretch (conjugated ketone) | ~1675 |

| IR | C=C stretch (conjugated alkene) | ~1615 |

| UV-Vis | π → π* transition | ~242 |

Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a substance as a function of the wavelength of light. It is particularly valuable for determining the stereochemistry of cyclic ketones. The α,β-unsaturated ketone chromophore in this compound gives rise to a characteristic Cotton effect in the ORD curve. The sign and shape of this Cotton effect curve are directly related to the absolute configuration of the surrounding chiral centers, particularly at the ring junctions (e.g., C-10 and C-13) and the stereochemistry of the A/B ring fusion. By applying the Octant Rule for cyclic ketones and comparing the experimental ORD curve to those of known steroids, the absolute stereochemistry of the molecule can be confidently assigned.

Complementary Analytical Techniques for Structural Confirmation (e.g., Liebermann-Burchard reagent)

The Liebermann-Burchard test is a classic colorimetric chemical test used for the qualitative detection of steroids, particularly unsaturated sterols and steroidal ketones. When this compound is treated with acetic anhydride (B1165640) and concentrated sulfuric acid, a characteristic color change is observed. The reaction typically proceeds from a purplish/pink color to a blue or green color. This positive result indicates the presence of the steroidal nucleus and serves as a rapid preliminary confirmation of the compound class before more sophisticated spectroscopic analyses are undertaken.

Biosynthetic Pathways and Metabolic Transformations

Enzymatic Conversions in Phytosterol Biosynthesis

The biosynthesis of phytosterols (B1254722) in plants is a complex, multi-step process that begins with the cyclization of 2,3-oxidosqualene. frontiersin.orgmdpi.comnih.gov In plants, this cyclization is primarily catalyzed by cycloartenol (B190886) synthase (CAS) to form cycloartenol, which serves as the precursor for the majority of plant sterols. frontiersin.orgfrontiersin.orgresearchgate.net

The pathway leading to Stigmasta-4,22-dien-3-one involves several key enzymatic steps that modify the cycloartenol backbone. A critical branch point in the synthesis of 24-ethyl sterols, such as stigmasterol (B192456) and β-sitosterol, is controlled by the enzymes sterol methyltransferase 2 (SMT2) and sterol methyltransferase 3 (SMT3). frontiersin.orgbiorxiv.org this compound is derived from its precursor, stigmasterol (stigmasta-5,22-dien-3β-ol). wikipedia.orgresearchgate.net The synthesis of stigmasterol itself is a crucial step; it is formed from β-sitosterol through the introduction of a double bond at the C-22 position. This reaction is catalyzed by a specific C-22 desaturase, an enzyme belonging to the cytochrome P450 family, specifically the CYP710A subfamily. frontiersin.orgmdpi.comnih.govresearchgate.net

The final conversion of stigmasterol to this compound involves the oxidation of the 3β-hydroxyl group to a 3-keto group and the simultaneous isomerization of the C-5 double bond to the C-4 position. This type of reaction is characteristic of hydroxysteroid dehydrogenases (HSDs), which play a pivotal role in steroid metabolism across various organisms. While this specific conversion is a key step in microbial degradation, it is also a plausible reaction within plant secondary metabolism.

Table 1: Key Enzymes in the Biosynthetic Pathway

| Enzyme | Gene Family | Function | Precursor | Product |

|---|---|---|---|---|

| Cycloartenol Synthase (CAS) | Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | Cycloartenol |

| Sterol Methyltransferase 2/3 (SMT2/3) | SMT | Second methylation at C-24, directing synthesis towards 24-ethyl sterols | 24-Methylene-lophenol | 24-Ethylidene-lophenol |

| Sterol C-22 Desaturase | CYP710A | Introduces double bond at C-22 | β-Sitosterol | Stigmasterol |

| 3β-Hydroxysteroid Dehydrogenase/Isomerase | HSD | Oxidation of 3-OH group and isomerization of Δ5 double bond | Stigmasterol | This compound |

Bioconversion Pathways from Precursor Sterols (e.g., Stigmasterol)

Bioconversion provides an alternative and often efficient route for the synthesis of this compound from readily available precursor sterols. Microorganisms, particularly bacteria of the genus Mycobacterium, are widely utilized for their ability to perform specific and high-yield transformations of steroid compounds. nih.govresearchgate.net

A notable example is the direct conversion of stigmasterol to this compound using a genetically modified strain of Mycobacterium sp. nih.gov This transformation is a one-step process where the microorganism's enzymatic machinery, likely a cholesterol oxidase or a similar 3β-hydroxysteroid dehydrogenase, acts on the stigmasterol molecule. This bioconversion is highly efficient and forms the basis for the industrial production of various steroid intermediates. researchgate.net Similarly, the related phytosterol, β-sitosterol, can be converted by Rhodococcus species into stigmast-4-en-3-one, indicating that the initial oxidation and isomerization step is a common microbial capability. researchgate.net

These biotransformation processes are attractive because they occur under mild conditions and can be highly specific, avoiding the need for complex chemical protection and deprotection steps often required in synthetic chemistry.

Microbial Transformations of this compound and Related Steroids

Once formed, this compound can be further metabolized by microorganisms, leading to a variety of other steroid derivatives. These transformations are part of the natural degradation pathway of phytosterols in the environment.

Studies using Mycobacterium sp. have shown that this compound can undergo several modifications, including hydroxylations at various positions and side-chain degradation. nih.gov Specific metabolites identified from the transformation of stigmasterol include:

6β-hydroxy-4,22-stigmastadien-3-one : Resulting from hydroxylation at the C-6 position.

26-hydroxy-4,22-stigmastadien-3-one : Resulting from hydroxylation at the C-26 position on the side chain.

3-oxo-4,22-stigmastadien-26-oic acid methyl ester : Formed through further oxidation of the C-26 hydroxyl group to a carboxylic acid. nih.gov

The microbial degradation of the phytosterol side chain is a key process for producing valuable steroid intermediates like androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD). researchgate.netacs.org The metabolic pathway in organisms like Mycobacterium fortuitum involves enzymes such as β-hydroxyacyl-CoA dehydrogenase (Hsd4A) and acyl-CoA thioesterase (FadA5), which are crucial for cleaving the sterol side chain. mdpi.comresearchgate.net Therefore, this compound is an intermediate in a pathway that can ultimately lead to the formation of C19 and C22 steroid cores, which are precursors for the synthesis of therapeutic steroid drugs. mdpi.com

Genetic and Molecular Regulation of Steroid Biosynthesis in Plants

The biosynthesis of phytosterols, including the precursors to this compound, is tightly regulated at the genetic and molecular level to meet the plant's developmental and physiological needs. oup.comnih.gov This regulation occurs primarily at the level of gene transcription, where the expression of key enzymatic genes in the pathway is controlled by a network of transcription factors and signaling molecules. scirp.orgfrontiersin.org

Key regulatory genes in the phytosterol pathway include:

HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) : Often considered a rate-limiting enzyme in the early stages of the mevalonate (B85504) pathway, which produces the precursors for all isoprenoids, including sterols. oup.comnih.gov

SMT (Sterol Methyltransferase) : The genes SMT1, SMT2, and SMT3 encode enzymes that control crucial branch points in the pathway, determining the ratio of different types of sterols, such as campesterol, β-sitosterol, and their derivatives. biorxiv.orgnih.govresearchgate.net The activity of SMT2, for instance, is critical in determining the flux towards 24-ethylsterols. biorxiv.orgnih.gov

CYP (Cytochrome P450) : Several cytochrome P450 enzymes are involved in steroid biosynthesis, including CYP51 (sterol 14α-demethylase) and the CYP710A family (C-22 desaturase), which is directly responsible for converting β-sitosterol to stigmasterol. nih.govnih.govnih.gov

The expression of these genes is influenced by both developmental cues and environmental stresses. nih.govnih.gov For example, the expression of AtCYP710A1 in Arabidopsis is upregulated in response to pathogen attack, leading to an increase in stigmasterol levels. nih.gov

Furthermore, plant steroid hormones known as brassinosteroids (BRs) play a role in regulating the phytosterol biosynthetic pathway. nih.govnih.gov The BR signaling pathway, which involves cell-surface receptors like BRI1, can modulate the expression of biosynthetic genes. nih.govportlandpress.com For instance, application of brassinosteroids can enhance the transcript levels of OeSMT2 in olives, leading to an increase in β-sitosterol, demonstrating a feedback loop between the end-products (steroid hormones) and the biosynthetic pathway of their precursors (phytosterols). nih.gov

Table 2: Genes Regulating Phytosterol Biosynthesis

| Gene | Encoded Enzyme | Regulatory Role |

|---|---|---|

| HMGR | HMG-CoA Reductase | Rate-limiting step in the early mevalonate pathway. oup.com |

| SMT1 | Sterol Methyltransferase 1 | Catalyzes the first methylation at C-24, a key regulatory step. biorxiv.orgresearchgate.net |

| SMT2 | Sterol Methyltransferase 2 | Controls the ratio of 24-methyl to 24-ethyl sterols. biorxiv.orgnih.gov |

| CYP51 | Sterol 14α-demethylase | Essential for removing the 14α-methyl group from sterol precursors. nih.govnih.gov |

| CYP710A | Sterol C-22 Desaturase | Catalyzes the formation of stigmasterol from β-sitosterol. frontiersin.orgnih.gov |

Pharmacological and Biological Activities: in Vitro and Animal Model Studies

Antioxidant Activity

The capacity of Stigmasta-4,22-dien-3-one to counteract oxidative stress has been evaluated through its ability to scavenge free radicals.

Radical Scavenging Mechanisms (e.g., DPPH assay)

The antioxidant activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. unila.ac.idresearchgate.net This common in vitro method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. In a study evaluating compounds isolated from the stems of Polygonum pulchrum, this compound demonstrated significant radical scavenging activity with an IC50 value of 144.80 ± 0.24 µM. unila.ac.idresearchgate.net

Comparative Antioxidant Potency with Other Compounds

When its antioxidant capacity was compared to other steroids isolated from the same plant source, this compound was found to be the most potent among them. unila.ac.id Its activity surpassed that of 6β-hydroxythis compound and stigmasterol (B192456). unila.ac.idresearchgate.net However, its radical scavenging ability was less potent than the standard antioxidant, ascorbic acid (Vitamin C). unila.ac.idresearchgate.net Ergosterol peroxide, another compound tested in the same study, showed the least activity. unila.ac.id This comparative analysis highlights the relative efficacy of this compound as a radical scavenger. unila.ac.id

Table 1: Comparative Antioxidant Activity (DPPH Assay)

| Compound | IC50 (µM) |

|---|---|

| This compound | 144.80 ± 0.24 |

| 6β-hydroxythis compound | 233.4 ± 0.28 |

| Stigmasterol | 372.3 ± 0.33 |

| Ergosterol peroxide | 1083.1 ± 0.38 |

| Ascorbic Acid (Standard) | 68.9 ± 0.12 |

Data sourced from a study on compounds from Polygonum pulchrum. unila.ac.idresearchgate.net

Anticancer / Cytotoxic Potential

The potential of this compound to inhibit the growth of cancer cells has been explored, with a particular focus on its effects on specific cell lines and the underlying mechanisms of its action.

Effects on Specific Cancer Cell Lines (e.g., Human Fibrosarcoma HT1080)

This compound has demonstrated cytotoxic activity against the human fibrosarcoma HT1080 tumor cell line. In vitro studies have reported an IC50 value of 0.3 mM for this compound against HT1080 cells. nih.gov

Broader Spectrum Cytotoxicity Against Other Cancer Models (e.g., melanoma, prostate, gastric cancer cells, in the context of compound mixtures)

This compound was one of fifteen compounds isolated from the leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena in a study that examined the antiproliferative activity of the isolated compounds against several human cancer cell lines. nih.govchemfaces.com The compound mixture was tested against human melanoma, prostate (DU-145), and gastric (AGS) cancer cells. nih.govchemfaces.com While the study highlighted another compound, 7-hydroxydehydronuciferine, as having the most significant cytotoxicity, it confirmed that this compound was evaluated as part of this broader screening effort. nih.govchemfaces.com

Antimicrobial Activity

The antimicrobial potential of this compound and related compounds has been evaluated against a range of microorganisms, including bacteria and fungi.

A study focusing on the constituents of the hexane (B92381) fraction of Morinda citrifolia Linn. (Rubiaceae) identified this compound as one of the major components. nih.gov Research by Saludes et al. (2002) demonstrated that a crude ethanol (B145695) extract and the hexane fraction of this plant showed antitubercular activity. nih.gov Further analysis revealed that a mixture of two ketosteroids, stigmasta-4-en-3-one and this compound, exhibited pronounced activity against Mycobacterium tuberculosis. nih.gov This finding suggests that this compound is a potential contributor to the observed antitubercular effects of the plant extract. nih.govmedchemexpress.com

| Compound/Mixture | Source | Observed Activity | Reference |

| Mixture of Stigmasta-4-en-3-one and this compound | Morinda citrifolia Linn. | Pronounced antitubercular activity | nih.gov |

The table above summarizes the key findings regarding the antitubercular properties of a mixture containing this compound.

While specific broad-spectrum antibacterial or antifungal studies on this compound are limited, research on related stigmastane-type steroids provides valuable insights. For instance, two new stigmastane (B1239390) steroids isolated from the methanol (B129727) extract of Vernonia glabra leaves were evaluated for their in vitro antibacterial activity. These compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Streptococcus pneumoniae) and Gram-negative bacteria (Escherichia coli and Klebsiella pneumoniae). The isolated stigmastane steroids were found to be active against all four pathogenic bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 128 μg/mL. nih.govscispace.com

Another related compound, stigmast-4-en-3-one, isolated from the stem bark and leaf of Nauclea latifolia, demonstrated antimicrobial activity against oral bacteria, including Streptococcus gordonii and Streptococcus sanguinis, which are associated with dental caries. researchgate.net Furthermore, stigmasterol, a phytosterol structurally related to stigmastane steroids, has been shown to possess both antibacterial and antifungal properties. researchgate.netjomped.org One study highlighted its broad-spectrum activity, in many cases comparable to the antibacterial drug ciprofloxacin, and it also showed antifungal activity against Candida species. jomped.org

| Compound Type | Source Organism | Tested Microorganisms | Observed Activity (MIC Range) |

| Stigmastane Steroids | Vernonia glabra | S. aureus, S. pneumoniae, E. coli, K. pneumoniae | 16 - 128 μg/mL |

| Stigmast-4-en-3-one | Nauclea latifolia | S. gordonii, S. sanguinis | Antimicrobial activity observed |

| Stigmasterol | Neocarya macrophylla | Various bacteria and Candida spp. | Potent antibacterial and antifungal agent |

The table above presents a summary of the antibacterial and antifungal activities observed in compounds related to this compound.

Hypoglycemic and α-Glucosidase Inhibitory Potential (Referencing Related Steroids)

The potential of this compound and related steroids in managing blood glucose levels has been an area of scientific interest. While direct studies on the hypoglycemic effect of this compound are not extensively documented, research on the closely related compound, stigmast-4-en-3-one, has shown promising results. A study involving the bark of Anacardium occidentale (Cashew) reported that stigmast-4-en-3-one, along with its corresponding alcohol, produced significant hypoglycemic activity.

Furthermore, investigations into stigmastane-type steroid saponins (B1172615) from Vernonia amygdalina have revealed their potential as α-glucosidase inhibitors. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help in managing postprandial hyperglycemia. One study identified a new stigmastane-type steroid saponin (B1150181) from the leaves of Vernonia amygdalina that significantly inhibited both α-amylase and α-glucosidase activity. This suggests that the stigmastane skeleton may play a role in the observed inhibitory effects.

General Phytosterol-Related Biological Activities (e.g., cholesterol metabolism modulation, anti-inflammatory effects)

As a phytosterol, this compound belongs to a class of compounds known for their beneficial effects on human health, particularly in modulating cholesterol metabolism and exhibiting anti-inflammatory properties.

Phytosterols (B1254722) are structurally similar to cholesterol and are known to interfere with cholesterol absorption in the intestine. This leads to a reduction in plasma levels of total and low-density lipoprotein (LDL) cholesterol. The primary mechanism involves the displacement of cholesterol from micelles in the gut, thereby reducing the amount of cholesterol that can be absorbed by the intestinal cells.

| Biological Activity | General Mechanism in Phytosterols |

| Cholesterol Metabolism Modulation | Competitive inhibition of intestinal cholesterol absorption, leading to reduced plasma LDL cholesterol levels. |

| Anti-inflammatory Effects | Modulation of inflammatory pathways and reduction of pro-inflammatory markers. |

The table above outlines the general biological activities associated with phytosterols, the class of compounds to which this compound belongs.

Structure Activity Relationship Sar Studies

Computational Approaches to SAR (e.g., Quantitative Structure Inter-Activity Relationship (QSInAR) models)

Computational methods, particularly Quantitative Structure Inter-Activity Relationship (QSInAR) models, have been employed to dissect the structural determinants of the cytotoxic activity of Stigmasta-4,22-dien-3-one. In a study evaluating a series of hemisynthetic and natural steroids, including this compound, against the human fibrosarcoma cell line HT1080, QSInAR models were developed to correlate structural properties with biological activity. These models utilize key Hansch structural indicators such as hydrophobicity (LogP), polarizability (POL), and total energy (Etot) to predict cytotoxic effects chemfaces.com.

Influence of Physicochemical Parameters (e.g., Hydrophobicity, Polarizability) on Bioactivity

The bioactivity of this compound is significantly influenced by its physicochemical properties, most notably its hydrophobicity and, to a lesser extent, its polarizability. The QSInAR studies have revealed that hydrophobicity, represented by the LogP value, is a primary driver of the cytotoxic signal for this compound chemfaces.com. A higher LogP value suggests greater lipid solubility, which can facilitate passage through the cell membrane to reach intracellular targets. However, the analysis also indicated that this compound itself is not ideally adapted for cell membrane diffusion, suggesting a complex relationship between its hydrophobicity and its ability to exert its cytotoxic effects chemfaces.com.

Conversely, polarizability (POL) was found to have a minimal influence on the compound's ability to inhibit tumor growth chemfaces.com. This suggests that the electronic properties related to polarizability are less critical for the specific cytotoxic mechanism of this compound against the tested cancer cell line.

Below is an interactive data table summarizing the key physicochemical parameters and their influence on the bioactivity of this compound.

Elucidation of Key Structural Motifs for Observed Activities

The cytotoxic activity of this compound is intrinsically linked to specific structural motifs within its steroidal framework. The α,β-unsaturated carbonyl group in the A-ring is a critical feature for the bioactivity of many steroidal compounds. This electrophilic center can react with nucleophilic residues in biological macromolecules, such as proteins and DNA, leading to cellular damage and apoptosis. The presence of this enone system at C-3, C-4, and C-5 is a key determinant of its cytotoxic potential kemdikbud.go.id.

Comparative SAR Analysis with Steroidal Analogues

A comparative analysis of this compound with its steroidal analogues, particularly derivatives of stigmasterol (B192456) and other stigmastanes, provides a deeper understanding of the structure-activity relationships. For instance, the parent compound, stigmasterol, which possesses a hydroxyl group at C-3 instead of a ketone, is generally less cytotoxic. The oxidation of the 3β-hydroxyl group to a 3-keto group, along with the introduction of a double bond at C-4, as seen in this compound, appears to be a crucial modification for enhancing cytotoxic activity.

Studies on various stigmastane (B1239390) derivatives have shown that the introduction of additional functional groups can significantly impact bioactivity. For example, the presence of a 5α-hydroxy-6-keto moiety in the B-ring of some stigmastane analogues leads to a higher inhibitory effect on certain biological targets compared to derivatives with a Δ5 double bond conicet.gov.ar. Similarly, the stereochemistry of the side chain is critical, as demonstrated by the differing toxicities of diastereomers with opposite configurations at C-22 and C-23 conicet.gov.ar.

The table below presents a comparative overview of the cytotoxic activity of this compound and related steroidal analogues.

Synthetic and Semi Synthetic Approaches to Stigmasta 4,22 Dien 3 One and Its Analogues

Strategies for Total Synthesis

The total synthesis of the complex tetracyclic core of Stigmasta-4,22-dien-3-one represents a formidable challenge in organic chemistry. While specific total synthesis routes for this compound are not extensively detailed in readily available literature, the general strategies for constructing the stigmastane (B1239390) skeleton are well-established. These approaches often involve convergent strategies, where different fragments of the molecule are synthesized separately and then coupled together.

Key challenges in the total synthesis of such sterols include the stereocontrolled construction of multiple chiral centers within the fused ring system and the stereoselective installation of the complex side chain at the C17 position. Methodologies for the stereoselective synthesis of steroid side chains often employ strategies like ene reactions and catalytic hydrogenation to establish the correct stereochemistry. The construction of the tetracyclic core can be achieved through various methods, including intramolecular Diels-Alder reactions and other powerful cyclization strategies.

Given the complexity and the number of steps involved, total synthesis is often less practical for producing large quantities of this compound compared to semi-synthetic methods, especially when abundant natural precursors are available.

Semi-synthetic Derivatization from Precursor Sterols

The semi-synthetic approach, utilizing abundant and structurally related phytosterols (B1254722) as starting materials, is the most common and economically viable method for producing this compound and its analogues. The most prominent precursor for this purpose is stigmasterol (B192456), a readily available plant sterol that shares the same C29 carbon skeleton and the characteristic double bond in the side chain (Δ²²).

The key transformation in the conversion of stigmasterol to this compound is the oxidation of the 3β-hydroxyl group to a ketone and the concurrent migration of the double bond from the Δ⁵ position to the conjugated Δ⁴ position. A classic and effective method to achieve this is the Oppenauer oxidation . This reaction employs a catalyst, typically aluminum isopropoxide or aluminum tert-butoxide, in the presence of a hydrogen acceptor like acetone (B3395972) or cyclohexanone. The Oppenauer oxidation is highly selective for the oxidation of secondary alcohols to ketones and is particularly well-suited for substrates like sterols that may contain other sensitive functional groups.

The general reaction scheme for the semi-synthesis of this compound from stigmasterol is as follows:

Stigmasterol (Stigmasta-5,22-dien-3β-ol) → This compound

This transformation can also be achieved using other modern oxidation reagents. The choice of reagent and reaction conditions can influence the yield and purity of the final product.

Beyond the direct synthesis of this compound, the versatile structure of stigmasterol allows for the semi-synthesis of a wide array of analogues through derivatization at various positions. These modifications include acetylation, epoxidation, and dihydroxylation, leading to a diverse library of compounds for biological screening.

Characterization and Biological Evaluation of Synthesized Analogues

The structural elucidation of newly synthesized analogues of this compound is crucial and is typically accomplished using a combination of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of the steroidal core and the specific modifications made.

Infrared (IR) spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the α,β-unsaturated ketone system characteristic of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds, confirming their identity.

Once characterized, these synthesized analogues undergo biological evaluation to determine their therapeutic potential. A significant focus of this research is on their cytotoxic activity against various cancer cell lines. The data from these assays are often presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Below are interactive data tables summarizing the characterization and biological evaluation of this compound and some of its synthesized analogues based on available research findings.

Table 1: Spectroscopic Characterization of Selected Stigmasterol Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| This compound | Signals for α,β-unsaturated ketone, olefinic protons in the side chain, and steroidal methyl groups. | Signals corresponding to the conjugated ketone, double bonds, and the stigmastane skeleton. | ~1680 (C=O), ~1620 (C=C) | [M]⁺ consistent with C₂₉H₄₆O |

| Stigmasterol Acetate (B1210297) | Acetyl methyl protons (~2.0 ppm), shifted H-3 proton. | Carbonyl of acetate (~170 ppm), shifted C-3. | ~1735 (C=O, ester), ~1240 (C-O) | [M]⁺ consistent with C₃₁H₅₀O₂ |

| 5α,6α-Epoxystigmast-22-en-3β-ol | Characteristic signals for the epoxide protons. | Signals for the oxirane carbons. | ~1250 (C-O, epoxide) | [M]⁺ consistent with C₂₉H₄₈O₂ |

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used.

Table 2: Cytotoxic Activity of Selected Synthesized Stigmasterol Analogues

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| This compound | HT1080 (Fibrosarcoma) | ~300 |

| (22R, 23R)-22,23-Epoxy-stigmast-5-en-3β-ol | Various cancer cell lines | Moderate activity |

| Stigmasta-5,22-dien-3β,7α-diol | Various cancer cell lines | Potent activity |

| Stigmasta-5,22-dien-3-O-acetate | Various cancer cell lines | Variable activity |

Note: IC₅₀ values are indicative and can vary based on the specific experimental conditions and cell lines tested.

The continuous exploration of new synthetic routes and the biological evaluation of novel analogues of this compound hold promise for the discovery of new therapeutic agents for a range of diseases.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Biological Activities and Therapeutic Targets

Initial research has identified Stigmasta-4,22-dien-3-one as having antioxidant, antimicrobial, antitubercular, and cytotoxic properties. However, a vast landscape of potential therapeutic applications remains uncharted. Future investigations should systematically screen the compound against a wider array of biological targets to uncover novel activities.

Key Research Areas:

Antiviral Potential: An in-silico study has suggested that this compound could act as an inhibitor of the White Spot Syndrome Virus (WSSV) in shrimp by targeting its envelope proteins. This intriguing finding warrants in vitro and in vivo validation and could spur investigations into its efficacy against other viral pathogens, particularly those with similar protein structures.

Anti-inflammatory and Immunomodulatory Effects: The structural similarity of this compound to other steroids suggests it may possess anti-inflammatory and immunomodulatory properties. Future studies should explore its impact on key inflammatory pathways, cytokine production, and immune cell function.

Metabolic Disorders: The role of phytosterols (B1254722) in managing metabolic conditions is an active area of research. Investigating the effects of this compound on lipid metabolism, glucose homeostasis, and related signaling pathways could reveal its potential in addressing conditions such as dyslipidemia and insulin resistance.

Neuroprotective Effects: Given the antioxidant capacity of this compound, exploring its potential to mitigate oxidative stress-related neuronal damage is a logical next step. Studies on its effects in models of neurodegenerative diseases could open new avenues for therapeutic development.

In-depth Mechanistic Investigations at the Molecular and Cellular Levels

A fundamental understanding of how this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current knowledge on its specific molecular targets and mechanisms of action is limited.

Future Mechanistic Studies Should Focus On:

Identification of Direct Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and computational docking studies can help identify the specific proteins and enzymes that this compound directly interacts with.

Elucidation of Signaling Pathways: Once direct targets are identified, research should focus on how these interactions modulate downstream signaling cascades. This includes investigating its influence on key pathways involved in cell proliferation, apoptosis, inflammation, and metabolism. For instance, its cytotoxic effects against the human HT1080 fibrosarcoma cell line should be dissected to understand the specific apoptotic or cell cycle arrest pathways it triggers. frontiersin.org

Cellular Uptake and Subcellular Localization: One study has suggested that this compound may not be well-adapted for cell membrane diffusion. frontiersin.org Further research is needed to understand its mechanisms of cellular entry, its distribution within different cellular compartments, and how these factors influence its biological activity.

Bioprospecting and Sustainable Sourcing from Diverse Organisms

This compound has been isolated from a variety of natural sources, including the grass Cenchrus setigerus, the coral tree Erythrina variegata, the sacred lotus Nelumbo nucifera, and the brown alga Sargassum wightii. To ensure a stable and sustainable supply for future research and potential commercialization, a multi-pronged approach to sourcing is necessary.

Strategies for Sustainable Sourcing:

Systematic Bioprospecting: A broader screening of terrestrial and marine organisms, particularly those from unique ecological niches, could lead to the discovery of new, high-yielding natural sources of this compound.

Plant Cell and Hairy Root Cultures: For plant-derived sources, establishing cell and hairy root cultures offers a controlled and sustainable method for producing the compound, independent of geographical and seasonal variations. tandfonline.comdntb.gov.uaunil.ch This approach also allows for the optimization of culture conditions to enhance yield.

Metabolic Engineering in Microorganisms: A promising avenue for large-scale, sustainable production is the metabolic engineering of microorganisms like yeast (Saccharomyces cerevisiae). frontiersin.orgresearchgate.netnih.govnih.govthermofisher.cn By introducing the relevant biosynthetic genes from the source organism into a microbial chassis, it is possible to create "cell factories" for the efficient and scalable production of this compound.

Development of Advanced Analytical Methods for Quantification in Complex Matrices

To accurately assess the pharmacokinetic and pharmacodynamic properties of this compound, as well as to quantify its content in natural sources and engineered systems, robust and sensitive analytical methods are indispensable.

Future Directions in Analytical Method Development:

High-Throughput Quantification: Developing and validating high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods will be crucial for the rapid and accurate quantification of this compound in complex biological matrices such as plasma, tissues, and cell extracts.

Method Validation: Any new analytical method must be rigorously validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Application in Diverse Matrices: These validated methods can then be applied to determine the concentration of this compound in various plant and microbial extracts, facilitating quality control and the selection of high-yielding sources.

Rational Design and Synthesis of Potent Analogues based on SAR Data

While this compound itself shows promise, its therapeutic potential could be significantly enhanced through medicinal chemistry efforts. A systematic exploration of its structure-activity relationship (SAR) is the first step in this direction.

A Roadmap for Analogue Development:

Establishment of a Pharmacophore Model: By synthesizing a library of analogues with systematic modifications to the steroid backbone and side chain of this compound, researchers can identify the key structural features responsible for its biological activities.

Computational Modeling: In silico modeling and docking studies can be used to predict how structural modifications will affect the binding of analogues to their molecular targets, guiding the design of more potent and selective compounds.

Synthesis of Optimized Analogues: Based on the SAR data and computational predictions, new analogues can be synthesized with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of novel drug candidates.

Q & A

Q. What methodological approaches are recommended for isolating Stigmasta-4,22-dien-3-one from plant matrices?

The compound is typically isolated using silica gel column chromatography followed by thin-layer chromatography (TLC) for preliminary purification. For example, in Polygonum viscosum, the compound was separated alongside stigmasterol and other steroids using sequential elution with hexane-ethyl acetate gradients. Further structural validation involves comparing retention factors (Rf values) and spectroscopic data with literature .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Nuclear magnetic resonance (NMR), including H-NMR, C-NMR, and 2D experiments (COSY, HMBC), is essential. Mass spectrometry (MS) confirms molecular weight (m/z 410.67), while infrared (IR) spectroscopy identifies functional groups like the conjugated ketone (C=O stretch at ~1700 cm). Cross-referencing with published spectral databases ensures accuracy .

Q. What storage conditions preserve the stability of this compound for long-term research use?

Store at 2–8°C in airtight, light-protected containers. Short-term transport with ice packs is acceptable. Purity degradation can occur due to oxidation; thus, periodic HPLC analysis (e.g., C18 columns with acetonitrile/water mobile phases) is recommended to verify integrity .

Q. Which natural sources of this compound have been documented beyond Polygonum viscosum?

The compound has been identified in Nelumbo nucifera (lotus), Magnolia officinalis, and the aquatic plant Nypa fruticans (water coconut). Comparative phytochemical studies highlight variations in yield depending on extraction solvents (e.g., dichloromethane vs. methanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies in NMR or MS data may arise from impurities or stereochemical variations. Use high-resolution MS (HRMS) for precise mass determination and 2D NMR (e.g., NOESY) to confirm stereochemistry. Cross-validate findings with X-ray crystallography if single crystals are obtainable .

Q. What experimental designs are optimal for evaluating the compound’s bioactivity in anticancer studies?

Employ in vitro cell viability assays (e.g., MTT or SRB) on cancer cell lines (e.g., melanoma A375, prostate PC-3) at concentrations ranging from 1–100 μM. Include positive controls (e.g., doxorubicin) and validate mechanisms via flow cytometry (apoptosis) or ROS detection assays. Dose-response curves and IC50 calculations are critical for reproducibility .

Q. How can HPLC-based purity assessments address discrepancies caused by co-eluting impurities?

Optimize mobile phase gradients (e.g., acetonitrile:water 85:15 to 95:5) and use diode-array detection (DAD) to identify UV-Vis profiles (λ ~245 nm for conjugated ketones). For complex matrices, couple HPLC with preparative TLC or centrifugal partition chromatography (CPC) for higher resolution .

Q. What strategies are used to analyze metabolic pathways of this compound in pharmacological models?

Use liver microsome assays (e.g., human CYP450 isoforms) to identify phase I metabolites. LC-MS/MS with stable isotope labeling tracks metabolic products. For in vivo studies, administer radiolabeled C-Stigmasta-4,22-dien-3-one to mice and analyze plasma/tissue samples via scintillation counting .

Notes

- Methodological Rigor : Always include triplicate measurements and statistical validation (e.g., ANOVA) in bioactivity studies.

- Data Reproducibility : Share raw spectral data in public repositories (e.g., NMReDATA) for cross-lab verification.

- Ethical Compliance : Adhere to institutional guidelines for cell line authentication and animal welfare in pharmacological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.